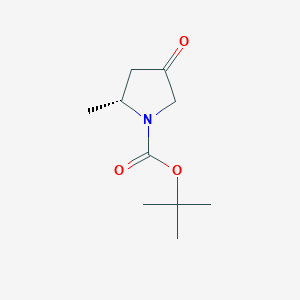
1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₄O₃Cl. It is a derivative of phenethylamine and is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base, followed by reduction of the resulting nitro compound to the amine. The reaction conditions typically include the use of strong bases such as sodium hydroxide and reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in the study of neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for the synthesis of medicinal compounds.
Industry: It is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(2,4-dimethoxyphenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand for various receptors, modulating their activity and influencing biological processes. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
1-(2,4-Dimethoxyphenyl)ethan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3,4-Dimethoxyphenethylamine: Another phenethylamine derivative with similar chemical properties but different biological activities.
2,4-Dimethoxybenzaldehyde: A related compound used in the synthesis of this compound.
Properties
CAS No. |
2138213-19-9 |
|---|---|
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




